1-Amino-5-ethylnaphthalene
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Overview
Description
1-Amino-5-ethylnaphthalene is an organic compound belonging to the class of naphthalenes, which are characterized by two fused benzene rings
Preparation Methods
The synthesis of 1-Amino-5-ethylnaphthalene can be achieved through several methods. One notable method involves the direct electrochemical amination of non-activated or deactivated aromatic systems using boron-doped diamond anodes . This method allows for the selective production of this compound with high efficiency. Another common approach is the reduction of nitro groups bound to carbon atoms of six-membered aromatic rings in the presence of hydrogen-containing gases and a catalyst .
Chemical Reactions Analysis
1-Amino-5-ethylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group acts as a nucleophile. Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and oxidizing agents such as potassium permanganate
Scientific Research Applications
1-Amino-5-ethylnaphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Amino-5-ethylnaphthalene involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, its aromatic structure allows it to participate in π-π interactions with other aromatic compounds, affecting their stability and reactivity .
Comparison with Similar Compounds
1-Amino-5-ethylnaphthalene can be compared with other naphthalene derivatives, such as 1-Amino-5-nitronaphthalene and 1,5-Diaminonaphthalene. While these compounds share a similar core structure, their functional groups confer different chemical properties and reactivities. For example, 1-Amino-5-nitronaphthalene has a nitro group that makes it more reactive in reduction reactions, whereas 1,5-Diaminonaphthalene has two amino groups, enhancing its nucleophilicity .
Properties
Molecular Formula |
C12H13N |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
5-ethylnaphthalen-1-amine |
InChI |
InChI=1S/C12H13N/c1-2-9-5-3-7-11-10(9)6-4-8-12(11)13/h3-8H,2,13H2,1H3 |
InChI Key |
RGGPKQGJGLIABM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=CC=C(C2=CC=C1)N |
Origin of Product |
United States |
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